molecular formula C6H8O4 B13834416 Methyl 3,5-dioxopentanoate CAS No. 36568-10-2

Methyl 3,5-dioxopentanoate

Cat. No.: B13834416
CAS No.: 36568-10-2
M. Wt: 144.12 g/mol
InChI Key: NZOZKLSVSHBECX-UHFFFAOYSA-N
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Description

3,5-Dioxovaleric acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxovaleric acid methyl ester typically involves the esterification of 3,5-Dioxovaleric acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dioxovaleric acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dioxovaleric acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Hydrolysis: 3,5-Dioxovaleric acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Mechanism of Action

The mechanism of action of 3,5-Dioxovaleric acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The ester group can be hydrolyzed to release the active acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 3,5-Dioxovaleric acid methyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as an intermediate in complex organic syntheses sets it apart from other simpler esters .

Properties

CAS No.

36568-10-2

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl 3,5-dioxopentanoate

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-5(8)2-3-7/h3H,2,4H2,1H3

InChI Key

NZOZKLSVSHBECX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC=O

Origin of Product

United States

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